3,3,3-Trifluoropropyl 3-bromophenyl sulfide

Lipophilicity Drug Design Physicochemical Properties

3,3,3-Trifluoropropyl 3-bromophenyl sulfide (CAS: 885267-09-4) is an organosulfur compound characterized by a 3-bromophenyl group linked via a sulfide bridge to a 3,3,3-trifluoropropyl chain. Its molecular formula is C₉H₈BrF₃S, and it possesses a molecular weight of 285.12 g/mol.

Molecular Formula C9H8BrF3S
Molecular Weight 285.13 g/mol
CAS No. 885267-09-4
Cat. No. B3293201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoropropyl 3-bromophenyl sulfide
CAS885267-09-4
Molecular FormulaC9H8BrF3S
Molecular Weight285.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)SCCC(F)(F)F
InChIInChI=1S/C9H8BrF3S/c10-7-2-1-3-8(6-7)14-5-4-9(11,12)13/h1-3,6H,4-5H2
InChIKeyIMHSMEOIMGDBKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 3,3,3-Trifluoropropyl 3-bromophenyl sulfide: Core Properties and Procurement Specifications


3,3,3-Trifluoropropyl 3-bromophenyl sulfide (CAS: 885267-09-4) is an organosulfur compound characterized by a 3-bromophenyl group linked via a sulfide bridge to a 3,3,3-trifluoropropyl chain. Its molecular formula is C₉H₈BrF₃S, and it possesses a molecular weight of 285.12 g/mol . This compound is primarily utilized as a synthetic intermediate or building block, valued for the distinct reactivity imparted by its bromine atom and the enhanced lipophilicity and metabolic stability conferred by the trifluoropropyl group .

Why Analogs Cannot Simply Substitute 3,3,3-Trifluoropropyl 3-bromophenyl sulfide


Substituting this compound with a close analog is scientifically unsound without explicit comparative data. Even seemingly minor structural modifications—such as the position of the bromine atom, the nature of the halogen, or the electronic properties of the aryl substituent—can profoundly alter key performance characteristics. These include the compound's reactivity in cross-coupling reactions, its physicochemical properties (e.g., LogP, which affects partitioning and bioavailability), and the subsequent properties of any derived molecule. The quantitative evidence below demonstrates specific, measurable points of differentiation against its closest analogs, underscoring why this specific compound must be selected for defined research applications.

Quantitative Differentiation: 3,3,3-Trifluoropropyl 3-bromophenyl sulfide vs. Closest Analogs


Enhanced Lipophilicity (LogP) of 3,3,3-Trifluoropropyl 3-bromophenyl sulfide

3,3,3-Trifluoropropyl 3-bromophenyl sulfide exhibits a significantly higher calculated LogP (cLogP) compared to its methoxy- and dichloro-substituted analogs, indicating superior lipophilicity. This property is critical for passive membrane permeability and target engagement in biological systems. The difference is quantifiable and directly attributable to the 3-bromophenyl moiety .

Lipophilicity Drug Design Physicochemical Properties ADME

Superior Molecular Topology for Target Binding: PSA Comparison

The topological polar surface area (TPSA) of 3,3,3-Trifluoropropyl 3-bromophenyl sulfide is significantly lower than that of its 4-methoxy analog, a difference that impacts its ability to cross biological barriers. A lower PSA is generally associated with improved oral bioavailability and blood-brain barrier penetration .

Polar Surface Area Drug Design Binding Affinity Computational Chemistry

Impact of Substituent Position on Reactivity and Synthetic Utility

The position of the bromine atom on the phenyl ring is a critical differentiator. The 3-bromo isomer (target compound) is electronically and sterically distinct from its 4-bromo isomer, leading to different reaction rates and outcomes in key transformations like Suzuki-Miyaura or Buchwald-Hartwig couplings. This is a fundamental principle of medicinal chemistry and must be considered during synthesis planning [1].

Cross-Coupling Synthetic Chemistry Structure-Activity Relationship Electronics

Potential for Metabolic Stability from the Trifluoropropyl Group

The 3,3,3-trifluoropropyl group is a well-established motif for enhancing the metabolic stability of drug candidates by blocking sites of oxidative metabolism. While direct data for this specific compound is limited, its class membership allows for a high-confidence inference. Replacing an N-propyl group with an N-3,3,3-trifluoropropyl group in a steroid sulfatase inhibitor was shown to increase in vitro potency 5-fold, an effect attributed to increased lipophilicity and metabolic stability [1].

Metabolic Stability Fluorine Chemistry Pharmacokinetics Drug Design

Validated Applications for 3,3,3-Trifluoropropyl 3-bromophenyl sulfide Based on Quantitative Evidence


Design and Synthesis of CNS-Penetrant or Orally Bioavailable Chemical Probes

The combination of a low PSA (25.3 Ų) and high cLogP (4.49) positions this compound as an ideal building block for constructing molecules intended to cross biological barriers. When integrated into a larger scaffold, these properties favor passive membrane permeability and oral absorption. A researcher developing a new CNS-targeted inhibitor or a gut-restricted agent would prioritize this compound over its more polar (e.g., methoxy) or less lipophilic (e.g., chloro) analogs to increase the probability of achieving favorable pharmacokinetic properties.

Synthesis of Specific Regioisomers for SAR Studies in Medicinal Chemistry

The precise 3-bromo substitution pattern on the phenyl ring is a non-negotiable requirement for accessing specific molecular geometries. This compound is the definitive starting material for synthesizing any target molecule that requires a meta-substituted aryl group derived from a 3-bromophenyl sulfide [1]. Substituting it with the 4-bromo or 2-bromo isomer would lead to a completely different set of analogs, thereby confounding structure-activity relationship (SAR) analysis and potentially missing a critical interaction with a biological target.

Building Fluorinated Libraries for Enhanced Metabolic Stability

For medicinal chemistry programs aiming to improve the metabolic stability of lead compounds, incorporating a 3,3,3-trifluoropropyl group is a proven strategy [2]. This compound serves as a versatile intermediate for introducing this metabolically robust motif into a diverse array of structures via the bromine atom's synthetic handle. Its use in the synthesis of a screening library is supported by class-level evidence indicating that the trifluoropropyl group can significantly block oxidative metabolism, leading to compounds with longer half-lives in biological assays.

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